molecular formula C18H18N4O3S B11048335 1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

Cat. No.: B11048335
M. Wt: 370.4 g/mol
InChI Key: VFTBHVXUZBTZNH-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide, often catalyzed by copper(I) salts.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl group can participate in redox reactions, while the dimethoxyphenyl moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share a similar triazole ring structure and have been studied for their biological activity.

    Tetrazole derivatives: Compounds with tetrazole rings are known for their stability and biological activity.

Uniqueness

2-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is unique due to the combination of the tetrazole ring, sulfanyl group, and dimethoxyphenyl moiety. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C18H18N4O3S/c1-24-16-9-8-14(10-17(16)25-2)15(23)12-26-18-19-20-21-22(18)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

VFTBHVXUZBTZNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3)OC

Origin of Product

United States

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